3-Fluoro-L-tyrosine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

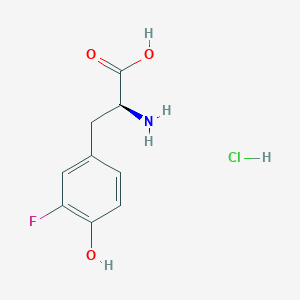

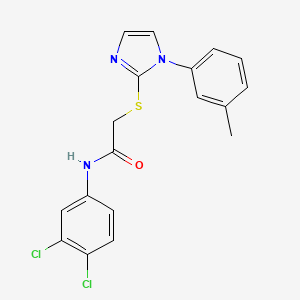

3-Fluoro-L-tyrosine is a solid compound that belongs to the phenylpropanoic acids . These are compounds whose structure contains a benzene ring conjugated to a propanoic acid . It targets the protein superoxide dismutase [mn], mitochondrial .

Synthesis Analysis

The enzymatic synthesis of fluorinated compounds has been a topic of interest in recent years . A process was developed where o-fluorophenol was transformed into 3-fluoro-l-tyrosine by Tyrosine Phenol-Lyase (TPL) and the space–time yield reached 4.2 g/L/h in fed-batch fermentation .Molecular Structure Analysis

The molecular formula of 3-Fluoro-L-tyrosine is C9H10FNO3 . The average molecular weight is 199.179 . The structure contains a benzene ring conjugated to a propanoic acid .Chemical Reactions Analysis

Both 2-fluoro-L-tyrosine and 3-fluoro-L-tyrosine produce fluoride ion in reactions with tyrosinase . Oxygenation of 2-fluoro-L-tyrosine results in 6-fluoro-L-dopa, while 3-fluoro-L-tyrosine gives 5-fluoro-L-dopa .Physical And Chemical Properties Analysis

3-Fluoro-L-tyrosine is a white to light gray to light yellow powder to crystal . The specific rotation [a]20/D is -7.0 to -10.0 deg (C=1, 1mol/L HCl) .科学的研究の応用

3-F-L-Tyr-HCl is a valuable reagent for the synthesis of a variety of biologically active compounds. It has been used in the synthesis of a number of peptides, proteins, and other biologically active compounds. It has also been used in the synthesis of small-molecule drugs, as well as in the synthesis of drug-like molecules for drug discovery. In addition, 3-F-L-Tyr-HCl has been used in the synthesis of unnatural amino acids and other unnatural building blocks for protein engineering applications.

作用機序

Target of Action

The primary target of 3-Fluoro-L-tyrosine hydrochloride, also known as (S)-2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid hydrochloride, is the protein superoxide dismutase [mn], mitochondrial . This protein plays a crucial role in protecting the cell from oxidative stress.

Mode of Action

This compound interacts with its target, the protein superoxide dismutase [mn], mitochondrial . .

Biochemical Pathways

It is known that the compound can be biologically incorporated into proteins in place of tyrosine . This suggests that it may influence various biochemical pathways where tyrosine is involved.

Result of Action

Given its ability to be incorporated into proteins in place of tyrosine , it is likely that it could have wide-ranging effects on cellular function.

実験室実験の利点と制限

The use of 3-F-L-Tyr-HCl in laboratory experiments offers a number of advantages. It is a highly versatile reagent that can be used in a variety of synthetic applications. In addition, it is relatively inexpensive and easy to obtain. On the other hand, 3-F-L-Tyr-HCl is a highly reactive reagent and must be handled with care. It is also important to note that the fluorinated analogue of L-tyrosine may have different biological activity than the natural amino acid.

将来の方向性

The use of 3-F-L-Tyr-HCl in scientific research is still in its early stages, and there are a number of potential future directions for its use. For example, it could be used in the synthesis of unnatural amino acids and other unnatural building blocks for protein engineering applications. In addition, 3-F-L-Tyr-HCl could be used in the synthesis of small-molecule drugs, as well as in the synthesis of drug-like molecules for drug discovery. Finally, further research is needed to better understand the biochemical and physiological effects of 3-F-L-Tyr-HCl and its potential applications in medicine.

合成法

The synthesis of 3-F-L-Tyr-HCl has been extensively studied and a variety of synthetic routes have been developed. The most commonly used method is the fluorination of L-tyrosine using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or trifluoromethanesulfonic anhydride (TFSA). The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of around 0°C. The reaction is typically complete in a few minutes, and the product can be isolated and purified using standard chromatographic methods.

Safety and Hazards

生化学分析

Biochemical Properties

3-Fluoro-L-tyrosine hydrochloride targets the protein superoxide dismutase [mn], mitochondrial . This interaction plays a crucial role in biochemical reactions. The compound’s structure allows it to interact with these biomolecules, influencing their function and the overall biochemical reaction in which they are involved .

Cellular Effects

It is known that the compound has a strong correlation with the expression of L-type amino acid transporter 1 (LAT1), an isoform of system L highly upregulated in cancers . This suggests that the compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the protein superoxide dismutase [mn], mitochondrial .

Metabolic Pathways

It is known that the compound targets the protein superoxide dismutase [mn], mitochondrial .

Transport and Distribution

This compound is transported by LAT1 and not by LAT2 . This suggests that the compound is distributed within cells and tissues through interaction with these transporters .

Subcellular Localization

Given its interaction with the protein superoxide dismutase [mn], mitochondrial , it is likely that the compound is localized to the mitochondria.

特性

IUPAC Name |

(2S)-2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO3.ClH/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14;/h1-3,7,12H,4,11H2,(H,13,14);1H/t7-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCXXWLYNNMJUHP-FJXQXJEOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)F)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)F)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)cyclopropanesulfonamide](/img/structure/B2618767.png)

![N-(3,4-dimethylphenyl)-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2618770.png)

![N-(3-{[(oxan-2-yl)methoxy]methyl}phenyl)-2-sulfanylpyridine-3-carboxamide](/img/structure/B2618772.png)

![Methyl 4-((4-oxo-9-(pyridin-4-ylmethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2618775.png)

![N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2618778.png)

![2-{[1-(4,6-Dimethylpyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2618781.png)